1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene
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Overview
Description
1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene is a fluorinated cyclic compound characterized by the presence of multiple fluorine atoms attached to a cycloheptene ring. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene typically involves the fluorination of cycloheptene derivatives. One common method is the direct fluorination of cycloheptene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of specialized equipment to manage the exothermic nature of fluorination reactions is crucial.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar solvents.
Electrophilic Addition: Reagents like bromine (Br2) or hydrogen chloride (HCl) in non-polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated alcohols or ethers, while addition reactions can produce halogenated cycloheptanes.
Scientific Research Applications
1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated pharmaceuticals due to the unique properties imparted by fluorine atoms.
Medicine: Studied for its potential use in imaging agents for medical diagnostics.
Industry: Utilized in the production of fluorinated polymers and surfactants due to its chemical stability and hydrophobic properties.
Mechanism of Action
The mechanism by which 1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The high electronegativity of fluorine can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. This can lead to the formation of stable complexes with biological targets or catalytic sites in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride
Uniqueness
1,2,3,3,4,4,5,5,6,7,7-Undecafluorocyclohept-1-ene is unique due to its specific arrangement of fluorine atoms on a cycloheptene ring, which imparts distinct chemical properties compared to other fluorinated compounds
Properties
CAS No. |
85625-25-8 |
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Molecular Formula |
C7HF11 |
Molecular Weight |
294.06 g/mol |
IUPAC Name |
1,2,3,3,4,4,5,5,6,7,7-undecafluorocycloheptene |
InChI |
InChI=1S/C7HF11/c8-1-2(9)5(13,14)7(17,18)6(15,16)3(10)4(1,11)12/h3H |
InChI Key |
FLGFGHZKFDFUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=C(C(C(C1(F)F)(F)F)(F)F)F)F)(F)F)F |
Origin of Product |
United States |
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